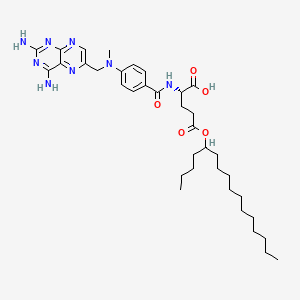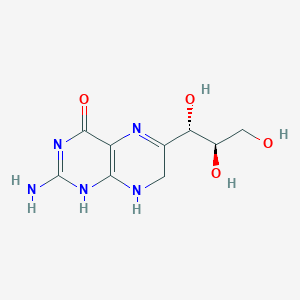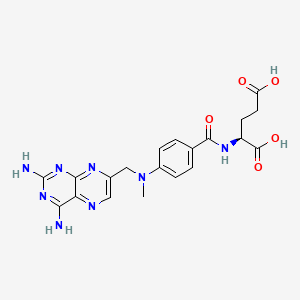
4-Dimethylamino-7-(4-ethyl-phenyl)-7H-9-thia-1,5,7-triaza-fluoren-8-one
Übersicht
Beschreibung
A-794282 ist eine synthetische organische Verbindung, die für ihre Rolle als selektiver und potenter Antagonist des metabotropen Glutamatrezeptors 1 (mGlu1) bekannt ist. Diese Verbindung hat eine signifikante analgetische Wirkung gezeigt und wird hauptsächlich in der Erforschung neurologischer Erkrankungen eingesetzt .
Analyse Chemischer Reaktionen
A-794282 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. .
Wissenschaftliche Forschungsanwendungen
A-794282 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Funktion von metabotropen Glutamatrezeptoren zu untersuchen.
Biologie: Hilft, die Rolle von mGlu1-Rezeptoren in verschiedenen biologischen Prozessen zu verstehen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung neurologischer Erkrankungen, einschließlich Schmerzen und postoperativer Schmerzen, untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf mGlu1-Rezeptoren abzielen
Wirkmechanismus
A-794282 übt seine Wirkung aus, indem es selektiv den metabotropen Glutamatrezeptor 1 (mGlu1) antagonisiert. Dieser Rezeptor ist an der Modulation der synaptischen Übertragung und neuronalen Erregbarkeit beteiligt. Durch die Blockierung von mGlu1 reduziert A-794282 die erregende Neurotransmission, was zu analgetischen Wirkungen führt. Die molekularen Zielstrukturen umfassen den mGlu1-Rezeptor, und die beteiligten Pfade sind mit der Hemmung der Glutamat-Signalübertragung verbunden .
Wirkmechanismus
A-794282 exerts its effects by selectively antagonizing the metabotropic glutamate receptor 1 (mGlu1). This receptor is involved in the modulation of synaptic transmission and neuronal excitability. By blocking mGlu1, A-794282 reduces the excitatory neurotransmission, leading to analgesic effects. The molecular targets include the mGlu1 receptor, and the pathways involved are related to the inhibition of glutamate signaling .
Vergleich Mit ähnlichen Verbindungen
A-794282 ist aufgrund seiner hohen Selektivität und Potenz als mGlu1-Rezeptor-Antagonist einzigartig. Ähnliche Verbindungen umfassen:
A-841720: Ein weiterer potenter mGlu1-Rezeptor-Antagonist mit ähnlichen analgetischen Eigenschaften.
A-794278: Teilt strukturelle Ähnlichkeiten und wirkt auch als mGlu1-Rezeptor-Antagonist.
A-850002: Eine weitere Verbindung in der gleichen Klasse mit vergleichbaren Wirkungen auf mGlu1-Rezeptoren
Diese Verbindungen werden in ähnlichen Forschungsanwendungen verwendet, können sich jedoch in ihrer Potenz, Selektivität und ihren Nebenwirkungsprofilen unterscheiden.
Vorbereitungsmethoden
Die Synthese von A-794282 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließenden Kupplungsreaktionen. Die spezifischen Syntheserouten und Reaktionsbedingungen sind proprietär und detaillierte Informationen sind nicht readily available in öffentlichen Quellen.
Eigenschaften
CAS-Nummer |
869802-44-8 |
|---|---|
Molekularformel |
C19H18N4OS |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
13-(dimethylamino)-5-(4-ethylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C19H18N4OS/c1-4-12-5-7-13(8-6-12)23-11-21-16-15-14(22(2)3)9-10-20-18(15)25-17(16)19(23)24/h5-11H,4H2,1-3H3 |
InChI-Schlüssel |
VCUKKMIXURRDKL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=NC=CC(=C34)N(C)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=NC=CC(=C34)N(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
9-dimethylamino-3-(4-ethylphenyl)-3H-5-thia-1,3,6-triazafluoren-4-one 9-dimethylamino-ETTO A 794282 A-794282 A794282 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










amino}phenyl)formamido]pentanedioic acid](/img/structure/B1664196.png)





